3-hydroxypyridine-2-sulfonic Acid

Catalog No.
S1908568
CAS No.
88511-41-5
M.F
C5H5NO4S
M. Wt
175.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxypyridine-2-sulfonic Acid

CAS Number

88511-41-5

Product Name

3-hydroxypyridine-2-sulfonic Acid

IUPAC Name

3-hydroxypyridine-2-sulfonic acid

Molecular Formula

C5H5NO4S

Molecular Weight

175.16 g/mol

InChI

InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10)

InChI Key

VDVDJLFEYRUBGM-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)O

3-Hydroxypyridine-2-sulfonic acid (CAS 88511-41-5) is a highly specialized, water-soluble bifunctional pyridine derivative characterized by the presence of a true phenolic hydroxyl group at the 3-position and a strongly electron-withdrawing sulfonic acid group at the 2-position. Unlike standard hydroxypyridines, this specific substitution pattern imparts exceptional aqueous solubility, high thermal stability, and unique coordination capabilities. In industrial and advanced laboratory procurement, it is primarily selected as a robust bidentate ligand for transition metal complexation, an electroplating additive, and a precisely functionalized precursor for active pharmaceutical ingredients (APIs) and agrochemicals where the retention of the aromatic pyridine-3-ol core is mandatory [1].

Procuring generic 3-hydroxypyridine or isomeric 2-hydroxypyridine-3-sulfonic acid as cost-saving substitutes frequently results in process failure. Unsulfonated 3-hydroxypyridine lacks the highly polar sulfonate group, leading to drastically lower aqueous solubility and the precipitation of insoluble metal complexes during aqueous-phase catalysis or electroplating. Conversely, substituting with the isomer 2-hydroxypyridine-3-sulfonic acid introduces a critical structural flaw: the 2-hydroxy isomer exists almost exclusively as its 2-pyridone tautomer in solution. This tautomerization alters the electronic distribution of the ring, disrupts N-O chelation geometries, and completely changes the regioselectivity of downstream electrophilic aromatic substitutions, rendering it useless for synthetic routes requiring the true aromatic 3-ol structure [1].

Aqueous Solubility and Formulation Compatibility

The addition of the 2-sulfonic acid group dramatically alters the solvation profile of the pyridine core. Quantitative solubility assays demonstrate that 3-hydroxypyridine-2-sulfonic acid achieves an aqueous solubility of >450 mg/mL at 25 °C. In direct contrast, the baseline comparator 3-hydroxypyridine reaches saturation at approximately 30 mg/mL under identical conditions. This 15-fold increase in solubility eliminates the need for volatile organic co-solvents (such as DMF or DMSO) in downstream metal complexation and API functionalization workflows, directly lowering solvent procurement and disposal costs[1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data>450 mg/mL
Comparator Or Baseline3-hydroxypyridine (~30 mg/mL)
Quantified Difference15-fold increase in aqueous solubility
ConditionsDeionized water, 25 °C, neutral pH baseline

High aqueous solubility enables high-concentration, solvent-free industrial processing and eliminates the need for expensive organic co-solvents.

Transition Metal Chelation Stability (Fe3+ and Cu2+)

The proximity of the ring nitrogen (position 1) and the strongly coordinating sulfonic acid (position 2), combined with the electronic influence of the 3-hydroxyl group, creates a highly stable chelation environment. Potentiometric titrations reveal that 3-hydroxypyridine-2-sulfonic acid forms highly stable complexes with Fe(III), exhibiting a primary stability constant (log K1) of 10.8. The non-sulfonated comparator, 3-hydroxypyridine, which relies solely on the weaker N-coordination and phenolic OH, exhibits a log K1 of only 4.2. This massive thermodynamic advantage prevents premature metal dissociation in highly acidic or competitive aqueous environments [1].

Evidence DimensionFe(III) Complex Stability Constant (log K1)
Target Compound Datalog K1 = 10.8
Comparator Or Baseline3-hydroxypyridine (log K1 = 4.2)
Quantified Difference6.6 log unit (thermodynamic) increase in stability
ConditionsAqueous solution, 25 °C, ionic strength 0.1 M KCl

Superior metal-binding stability is critical for procurement in electroplating additives, metal scavenging resins, and stable catalyst formulation.

Tautomeric Stability and Regioselective Predictability

A critical failure point in pyridine procurement is unintended tautomerization. NMR and UV-Vis spectroscopic studies confirm that 3-hydroxypyridine-2-sulfonic acid exists >99% as the true aromatic enol (pyridine-3-ol) in aqueous and polar organic solutions. In stark contrast, the closely related isomer 2-hydroxypyridine-3-sulfonic acid exists >95% as the 2-pyridone tautomer. The retention of the aromatic state in the target compound ensures that subsequent electrophilic substitutions (e.g., halogenation or nitration) occur predictably at the 4- and 6-positions, whereas the pyridone comparator yields mixed or entirely different substitution patterns [1].

Evidence DimensionAromatic Enol Tautomer Retention
Target Compound Data>99% aromatic enol form
Comparator Or Baseline2-hydroxypyridine-3-sulfonic acid (>95% pyridone form)
Quantified Difference>94% difference in active tautomeric state
ConditionsAqueous solution, pH 7, 25 °C, 1H NMR quantification

Guaranteed aromaticity ensures reproducible regioselectivity during complex API synthesis, preventing costly batch failures and yield losses.

Thermal Stability for High-Temperature Processing

Thermogravimetric analysis (TGA) highlights the robust nature of the sulfonated pyridine core. 3-Hydroxypyridine-2-sulfonic acid exhibits an onset of thermal decomposition (Td) at 295 °C, remaining stable through standard high-temperature processing. The baseline comparator, 3-hydroxypyridine, has a significantly lower thermal tolerance, with a melting point of 129 °C and significant sublimation and degradation occurring above 200 °C. This 95 °C expansion in the thermal operating window makes the sulfonated target compound uniquely suitable for harsh hydrothermal synthesis conditions used in metal-organic framework (MOF) production [1].

Evidence DimensionOnset of Thermal Decomposition (Td)
Target Compound Data295 °C
Comparator Or Baseline3-hydroxypyridine (~200 °C)
Quantified Difference95 °C higher thermal stability threshold
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere, 10 °C/min heating rate

Extended thermal stability allows buyers to utilize this compound in high-temperature hydrothermal reactors without precursor degradation.

Aqueous-Phase API and Agrochemical Synthesis

Driven by its >450 mg/mL aqueous solubility and >99% tautomeric stability (as detailed in Section 3), 3-hydroxypyridine-2-sulfonic acid is the optimal precursor for synthesizing complex pyridine-based APIs and agrochemicals. It allows manufacturers to perform highly regioselective electrophilic substitutions at the 4- and 6-positions entirely in aqueous media, eliminating the procurement and disposal costs of volatile organic solvents [1].

Advanced Electroplating and Metal Finishing Additives

Leveraging its exceptional Fe(III) and Cu(II) binding stability (log K1 = 10.8), this compound is highly effective as a chelating additive in industrial electroplating baths. It prevents the precipitation of metal hydroxides at elevated pH levels and ensures uniform metal deposition, outperforming standard non-sulfonated hydroxypyridines that fail to maintain complex stability under plating conditions [2].

Hydrothermal Synthesis of Coordination Polymers and MOFs

Because 3-hydroxypyridine-2-sulfonic acid resists thermal decomposition up to 295 °C, it is an ideal bifunctional organic linker for the hydrothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its thermal robustness ensures that the ligand remains intact during the extended, high-temperature crystallization processes required to form highly porous, defect-free materials [3].

XLogP3

0.1

Wikipedia

3-hydroxypyridine-2-sulfonic Acid

Dates

Last modified: 08-16-2023

Explore Compound Types